4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with significant potential in pharmaceutical applications. This compound belongs to a class of molecules known for their diverse biological activities, particularly in the realm of medicinal chemistry. Its structure features a unique combination of benzodioxin and pyrrolone moieties, which contribute to its chemical reactivity and biological properties.
This compound can be classified under several categories:
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis techniques. Key steps may include:
These methods require careful control of reaction conditions to ensure high yields and purity.
The molecular formula for this compound is , with a molecular weight of approximately 446.51 g/mol. The structure can be represented using various notation systems:
O=C(C1COc2ccccc2O1)N3CCN(CC3)C(=O)C4COc5ccccc5O4The compound features multiple functional groups, including hydroxyl, carbonyl, and methoxy groups, which play crucial roles in its reactivity and interactions with biological targets.
The compound can participate in various chemical reactions typical for carbonyl-containing compounds, such as:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one may involve:
Specific data on its biological activity would require further empirical studies.
The physical properties of this compound include:
Chemical properties include:
This compound has potential applications in various fields:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5